molecular formula C14H13NO B11892235 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol CAS No. 78625-06-6

2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol

Cat. No.: B11892235
CAS No.: 78625-06-6
M. Wt: 211.26 g/mol
InChI Key: IVPMDSGKLMYOTC-UHFFFAOYSA-N
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Description

2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol is an organic compound with the molecular formula C14H13NO It is characterized by the presence of a quinoline ring attached to a butynol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol typically involves the reaction of quinoline derivatives with propargyl alcohol derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the carbon-carbon triple bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydrogenated forms of the compound, and substituted quinoline compounds.

Scientific Research Applications

2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit certain enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

78625-06-6

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-methyl-4-quinolin-3-ylbut-3-yn-2-ol

InChI

InChI=1S/C14H13NO/c1-14(2,16)8-7-11-9-12-5-3-4-6-13(12)15-10-11/h3-6,9-10,16H,1-2H3

InChI Key

IVPMDSGKLMYOTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC2=CC=CC=C2N=C1)O

Origin of Product

United States

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